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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-chloropyridine

Cat. No.: B1291305

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3-Amino-5-bromo-2-chloropyridine. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Chemical Structure and Properties

IUPAC Name: 5-bromo-2-chloro-pyridin-3-amine Molecular Formula: CsH4BrCINz[1] Molecular
Weight: 207.46 g/mol [1] CAS Number: 588729-99-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below is a summary of the available *H NMR data and predicted 3C NMR data for
3-Amino-5-bromo-2-chloropyridine.

1H NMR Data

A proton NMR spectrum for 3-Amino-5-bromo-2-chloropyridine has been reported.[2] The
spectrum would be expected to show signals for the two aromatic protons and the amine
protons. The exact chemical shifts are influenced by the electronic effects of the substituents
on the pyridine ring.
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Predicted Chemical o Coupling Constant
Proton ] Multiplicity )
Shift (ppm) (J) inHz
H-4 75-7.8 Doublet ~2-3
H-6 7.8-8.1 Doublet ~2-3
NH:2 45-55 Broad Singlet

Note: Predicted values are based on typical ranges for similar substituted pyridines. The
broadness of the NH: signal is due to quadrupole broadening and potential hydrogen
exchange.

*C NMR Data

While a specific 13C NMR spectrum for this compound is not readily available in the searched
literature, the expected chemical shifts can be estimated based on established ranges for
substituted pyridines.[3][4]

Carbon Predicted Chemical Shift (ppm)
C-2 (C-Cl) 148 - 152
C-3 (C-NHz2) 140 - 145
C-4 125 - 130
C-5 (C-Br) 110 - 115
C-6 145 - 150

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent

and other experimental conditions.

Experimental Protocol - NMR

Sample Preparation:

e Dissolve 5-10 mg of 3-Amino-5-bromo-2-chloropyridine in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).
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e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
e Instrument: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:
o Acquire the spectrum using a standard pulse program.
o Typical spectral width: 0-12 ppm.
o Number of scans: 16-64, depending on the sample concentration.
e 13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Typical spectral width: 0-220 ppm.
o Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
o Temperature: 298 K (25 °C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Amino-5-bromo-2-chloropyridine is expected to show characteristic absorption
bands for the amine N-H bonds, C-N bonds, and aromatic C-H and C=C bonds.
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_ Expected Wavenumber )
Functional Group ( 1 Intensity
cm-

N-H Stretch (asymmetric &

) 3300 - 3500 Medium, Sharp

symmetric)
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
N-H Bend 1580 - 1650 Medium to Strong
Aromatic C=C and C=N )

1400 - 1600 Medium to Strong
Stretch
C-N Stretch (aromatic) 1250 - 1335 Medium to Strong
C-CI Stretch 600 - 800 Strong
C-Br Stretch 500 - 600 Strong

Note: These are general ranges for the specified functional groups in an aromatic context.[5][6]

[7]

Experimental Protocol - FTIR

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal is clean.

e Place a small amount of the solid 3-Amino-5-bromo-2-chloropyridine sample directly onto
the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

 Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR
accessory.

e Spectral Range: 4000 - 400 cm™1,

¢ Resolution: 4 cmm1.
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e Number of Scans: 16-32.

* A background spectrum of the clean, empty ATR crystal should be collected prior to the
sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 3-Amino-5-bromo-2-chloropyridine, the mass spectrum would show a
molecular ion peak and various fragment ions.

lon m/z (mass-to-charge ratio) Notes

Molecular ion peak cluster due

[M]* 206, 208, 210 to the presence of Br and CI
isotopes.

[M-CI]* 171,173 Loss of a chlorine atom.

[M-Br]* 127,129 Loss of a bromine atom.

[M-NH2]+ 190, 192, 194 Loss of the amino group.

Note: The isotopic pattern for bromine ("°Br:®Br = 1:1) and chlorine (3>Cl:37Cl = 3:1) will result
in a characteristic cluster of peaks for the molecular ion and any fragments containing these
halogens.

Experimental Protocol - GC-MS

Sample Preparation:

e Prepare a dilute solution of 3-Amino-5-bromo-2-chloropyridine in a volatile organic solvent
such as methanol or dichloromethane (e.g., 1 mg/mL).

Data Acquisition:
¢ Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

e Gas Chromatography (GC) Conditions:
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o Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness).

o Inlet Temperature: 250 °C.
o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Mass Range: 50 - 300 amu.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Amino-5-bromo-2-chloropyridine.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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